molecular formula C17H17ClN2S B1320163 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine CAS No. 917747-05-8

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B1320163
CAS No.: 917747-05-8
M. Wt: 316.8 g/mol
InChI Key: IZPZECSNVCMTOL-UHFFFAOYSA-N
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Description

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, as well as a thiophene ring attached via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination and Methylation: The quinoline core is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where the chlorinated quinoline derivative reacts with a thiophene derivative in the presence of a base.

    Formation of the Methylamine Linkage: Finally, the methylamine linkage is formed through reductive amination, where the intermediate product reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Receptors: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine: Similar structure with a pyridine ring instead of a thiophene ring.

    (2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-benzylamine: Similar structure with a benzyl group instead of a thiophene ring.

Uniqueness

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is unique due to the presence of both quinoline and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c1-11-6-12(2)15-8-13(17(18)20-16(15)7-11)9-19-10-14-4-3-5-21-14/h3-8,19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPZECSNVCMTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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